tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyethyl derivative. One common method involves the use of tert-butyl N-(2-hydroxyethyl)carbamate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl-containing compound, while reduction could lead to various alcohol derivatives.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the trifluoromethyl group.
tert-Butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the hydroxyethyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxy group on the propyl chain .
Uniqueness
The presence of the trifluoromethyl group in tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate makes it unique compared to other carbamates. This group can significantly influence the compound’s chemical and biological properties, such as increasing its stability and enhancing its interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-5-4-6-10(7-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWGSQYQGOGOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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